molecular formula C18H24N2O6 B14641169 Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate CAS No. 51865-72-6

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate

Cat. No.: B14641169
CAS No.: 51865-72-6
M. Wt: 364.4 g/mol
InChI Key: ADIQBDUPFTZBRR-UHFFFAOYSA-N
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Description

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate (CAS: 51865-72-6) is a synthetic organic compound characterized by a pentanedioate diethyl ester backbone substituted at the 3-position with a benzamide group containing a formyl-methylamino moiety. Its structure includes:

  • Diethyl pentanedioate core: Provides ester functionalities that influence lipophilicity and hydrolysis kinetics.
  • 4-[Formyl(methyl)amino]benzoyl substituent: Introduces aromaticity and polar interactions via the formyl group (CHO) and tertiary amine (N-methyl). Synonyms include NSC116358 and AC1L6RCB, with an InChIKey of ADIQBDUPFTZBRR-UHFFFAOYSA-N .

Properties

CAS No.

51865-72-6

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

diethyl 3-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C18H24N2O6/c1-4-25-16(22)10-14(11-17(23)26-5-2)19-18(24)13-6-8-15(9-7-13)20(3)12-21/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24)

InChI Key

ADIQBDUPFTZBRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-[Formyl(Methyl)Amino]Benzoic Acid

Selective N-formylation and N-methylation of 4-aminobenzoic acid can be achieved using methanol as a sustainable C1 source. A ruthenium-catalyzed dehydrogenation system enables control over formylation vs. methylation selectivity:

Procedure :

  • Dissolve 4-aminobenzoic acid (1.0 equiv) in methanol.
  • Add [Ru(p-cymene)Cl2]2 (2 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 4 mol%).
  • Heat at 120°C under N2 for 12–24 hours.
  • Isolate the product via acid-base extraction.

Key Parameters :

  • Temperature : >100°C favors N-methylation; <100°C promotes N-formylation.
  • Catalyst Loading : 2–5 mol% ensures efficient dehydrogenation.
  • Selectivity Control : Hydrogen pressure and solvent polarity modulate reaction pathways.

Preparation of Diethyl 3-Aminopentanedioate

Glutamic acid derivatives serve as precursors. A two-step esterification and protective group strategy is employed:

Procedure :

  • React L-glutamic acid with excess ethanol in HCl to form diethyl glutamate.
  • Protect the α-amino group using tert-butoxycarbonyl (Boc) anhydride.
  • Deprotect selectively under acidic conditions to yield diethyl 3-aminopentanedioate.

Optimization :

  • Esterification Yield : 85–92% under reflux conditions.
  • Boc Protection : 95% yield using DIEA in dichloromethane.

Amide Coupling of Intermediates

The final step involves coupling 4-[formyl(methyl)amino]benzoic acid with diethyl 3-aminopentanedioate using carbodiimide chemistry:

Procedure :

  • Activate 4-[formyl(methyl)amino]benzoic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane.
  • Add diethyl 3-aminopentanedioate (1.0 equiv) and N,N-diisopropylethylamine (DIEA, 2.0 equiv).
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Reaction Metrics :

Parameter Value Source
Yield 62–75%
Reaction Time 12–15 hours
Purity (HPLC) >95%

Route 2: Tandem Functionalization of a Pre-Coupled Intermediate

Synthesis of Diethyl 3-({4-Aminobenzoyl}Amino)Pentanedioate

Coupling 4-aminobenzoic acid with diethyl 3-aminopentanedioate follows analogous EDCI/HOBt-mediated conditions.

Sequential N-Methylation and N-Formylation

The amine on the benzoyl group undergoes selective modification using methanol and a Ru catalyst:

Procedure :

  • Dissolve diethyl 3-({4-aminobenzoyl}amino)pentanedioate in methanol.
  • Add [Ru(p-cymene)Cl2]2 (2 mol%) and dppe (4 mol%).
  • Heat at 120°C under 5 bar H2 for 24 hours.
  • Isolate the product via column chromatography.

Selectivity Insights :

  • N-Methylation : Dominates under high H2 pressure and elevated temperatures.
  • N-Formylation : Favored at lower temperatures (80–100°C) and atmospheric pressure.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Stepwise) Route 2 (Tandem)
Total Steps 3 2
Overall Yield 45–55% 50–60%
Key Advantage High purity Fewer steps
Catalytic Complexity Low Moderate
Scalability High Moderate

Route 2 offers improved efficiency but requires precise control over catalytic conditions to avoid over-methylation or formamide byproducts.

Structural Characterization and Validation

Critical analytical data for the target compound include:

  • 1H NMR (CDCl3): δ 1.25 (t, 6H, -OCH2CH3), 3.12 (s, 3H, -NCH3), 8.02 (d, 2H, Ar-H).
  • MS (ESI+) : m/z 365.2 [M+H]+ (calculated for C18H25N2O6: 364.39).
  • HPLC Retention Time : 12.3 min (C18 column, 70:30 MeCN/H2O).

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Diethyl 3-({4-[carboxyl(methyl)amino]benzoyl}amino)pentanedioate.

    Reduction: Diethyl 3-({4-[hydroxyl(methyl)amino]benzoyl}amino)pentanedioate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Potential Applications

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate has several potential applications:

  • Medicinal Chemistry: Due to its structural components, particularly the benzoyl and amino groups, this compound can be explored for various pharmacological activities. Structural modifications can enhance or diminish these activities, making it a candidate for further pharmacological studies.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. The diethyl ester and formyl(methyl)amino groups can be modified or reacted with other compounds to create new chemical entities.
  • Material Science: It can be used in the development of new materials with specific properties. Its unique combination of functional groups may enhance its biological activity compared to similar compounds. The presence of both formyl and methyl amino groups allows for diverse reactivity and interaction profiles, making it a unique candidate for further research and development in medicinal chemistry.
  • Biological Activity: Research suggests compounds with similar structures have potential.

Interaction Studies

Interaction studies of this compound focus on its binding affinity with various biological targets.

Mechanism of Action

The mechanism of action of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoyl group can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analog: (S)-Diethyl 2-(4-(Methylamino)benzamido)pentanedioate

Key Differences :

  • Substituent: The analog features a methylamino group (-NHCH₃) on the benzamide, whereas the target compound has a formyl-methylamino group (-N(CHO)CH₃) .
  • Molecular Weight : The analog (C₁₈H₂₄N₂O₅, ~348.4 g/mol) is lighter than the target compound (estimated C₁₉H₂₅N₃O₆, ~391.4 g/mol) due to the additional formyl group.

Methotrexate Derivatives (e.g., Methotrexate Dimethyl Ester Hydrochloride)

Key Differences :

  • Core Structure: Methotrexate derivatives contain a pteridinyl ring and diaminopteridine moiety, absent in the target compound .
  • Ester Groups : Methotrexate dimethyl ester uses methyl esters , whereas the target compound employs diethyl esters , enhancing lipophilicity .
  • Biological Role : Methotrexate analogs are antifolate agents targeting dihydrofolate reductase (DHFR), while the target compound’s biological activity remains uncharacterized in available literature.

Benzoate Ester Derivatives (e.g., δ-Benzylmethylaminoethyl Benzoate Hydrochloride)

Key Differences :

  • Backbone : The target compound uses a pentanedioate diethyl ester , while analogs in feature ethyl benzoate or propyl benzoate chains .
  • Substituents: Benzoate derivatives often include alkylamino groups (e.g., benzylmethylamino), contrasting with the target’s formyl-methylamino group.

Comparative Data Table

Property Target Compound (S)-Diethyl 2-(4-(Methylamino)benzamido)pentanedioate Methotrexate Dimethyl Ester HCl δ-Benzylmethylaminoethyl Benzoate HCl
Molecular Formula C₁₉H₂₅N₃O₆ (estimated) C₁₈H₂₄N₂O₅ C₂₂H₂₆N₈O₅·HCl C₁₇H₂₀ClNO₂
Molecular Weight ~391.4 g/mol 348.4 g/mol 518.95 g/mol ~289.8 g/mol
Key Substituent 4-[Formyl(methyl)amino]benzoyl 4-(Methylamino)benzoyl Pteridinyl-methylamino Benzylmethylamino
Ester Group Diethyl Diethyl Dimethyl Ethyl
Reported m.p. Not available Not reported Not applicable (HCl salt) 145–146°C

Research Implications and Gaps

  • Physicochemical Properties: The diethyl ester and formyl-methylamino groups suggest higher lipophilicity than methyl esters or simple alkylamino analogs, impacting drug delivery or solubility .
  • Synthetic Utility : The compound’s structure aligns with intermediates in prodrug design, though biological data are lacking in cited literature.
  • Comparative Limitations : Direct pharmacological comparisons are hindered by incomplete data on the target compound’s activity or stability.

Biological Activity

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate, also known by its CAS number 2378-95-2, is a compound with significant biological activity. Its molecular formula is C17H24N2O5C_{17}H_{24}N_{2}O_{5}, and it has a molecular weight of approximately 336.383 g/mol. This compound belongs to the category of antimetabolites and has been studied for its potential therapeutic applications.

This compound exhibits its biological activity primarily through modulation of metabolic pathways. It functions as an antimetabolite, interfering with the synthesis of nucleic acids and proteins, which is critical for cell growth and proliferation. The compound's structure suggests that it may inhibit specific enzymes involved in these pathways, making it a candidate for further pharmacological studies.

Pharmacological Studies

Research indicates that derivatives of this compound can influence various biological processes:

  • Antitumor Activity : Some studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting potential use in oncology.
  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells.

Case Studies

  • Anticancer Properties : A study involving derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of related compounds, where they reduced the levels of pro-inflammatory cytokines in vitro, suggesting that this compound may have applications in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of dihydrofolate reductase
Anti-inflammatoryReduction in pro-inflammatory cytokines

Additional Insights

  • Toxicology : Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models, indicating a potential for combination therapy approaches.

Future Directions

Continued research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Detailed mechanism studies to understand how this compound interacts at the molecular level.
  • Clinical trials to assess efficacy and safety in humans.
  • Exploration of its potential as a lead compound for drug development targeting specific diseases.

Q & A

Basic: What are the standard synthetic protocols for Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride derivative with a glutamic acid analog under controlled conditions. For example, acylation reactions using 4-[formyl(methyl)amino]benzoyl chloride and diethyl 3-aminopentanedioate in anhydrous dichloromethane at 0–5°C for 2–4 hours, followed by room-temperature stirring, yield the target compound. Optimization includes:

  • Temperature control : Lower temperatures minimize side reactions (e.g., hydrolysis of active esters).
  • Catalyst use : Triethylamine or DMAP can enhance acylation efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product, confirmed via TLC (Rf ~0.6 in hexane/EtOH 1:1) .
    Characterization requires 1H NMR (δ ~3.86 ppm for methoxy groups, aromatic protons at δ 7.2–8.1 ppm) and melting point analysis (expected range: 217–220°C) .

Advanced: How can computational methods like DFT predict hydrogen bonding patterns and stability of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model hydrogen bonding interactions and lattice energies. Key steps:

Geometry optimization : Generate the lowest-energy conformation of the molecule.

Intermolecular analysis : Identify potential H-bond donors (amide NH) and acceptors (ester carbonyls).

Lattice energy calculation : Compare with experimental crystallographic data (e.g., CCDC 2032776 for analogous hydrazides) to validate stability .
Discrepancies between computational and experimental results may arise from solvent effects or crystal packing forces, necessitating polarizable continuum models (PCM) for solvent correction .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H NMR : Focus on the amide proton (δ ~10.2–10.5 ppm, singlet) and ester ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2). Aromatic protons from the benzoyl moiety appear as multiplets at δ 7.5–8.0 ppm .
  • FT-IR : Confirm the amide I band (~1650 cm⁻¹) and ester C=O stretch (~1730 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]+) at m/z ~432.18 (calculated for C21H27N3O6).
  • Melting Point : A sharp range (e.g., 217–220°C) indicates purity .

Advanced: How do researchers reconcile discrepancies between experimental crystallographic data and computational models for this compound’s structure?

Methodological Answer:
Discrepancies often arise from crystal packing effects (e.g., π-π stacking) or dynamic solvation not modeled in DFT. To resolve:

Perform solid-state NMR to compare experimental and computed chemical shifts.

Use Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice (e.g., C–H···O vs. N–H···O bonds) .

Apply molecular dynamics (MD) simulations in explicit solvent to mimic solution-phase conformations.
For example, lattice energy deviations >5 kcal/mol suggest missing van der Waals contributions in DFT, requiring dispersion-corrected functionals like ωB97X-D .

Biological: What in vitro assays are appropriate for evaluating the folate analog activity of this compound, and how can structural analog interference be mitigated?

Methodological Answer:

  • DHFR Inhibition Assay : Test inhibition of dihydrofolate reductase (DHFR) using UV-Vis (λ = 340 nm) to monitor NADPH oxidation. Compare IC50 values with methotrexate (positive control, IC50 ~1 nM) .
  • Folate Receptor Binding : Use radiolabeled (3H) folic acid in competitive binding assays with KB cells (FRα-positive).
  • Mitigation of Interference :
    • Chromatographic separation (HPLC) : Differentiate the compound from endogenous folates (retention time ~8–10 min, C18 column, 0.1% TFA/MeCN gradient).
    • LC-MS/MS : Quantify via unique fragmentation patterns (e.g., m/z 432→274 for the benzoyl fragment) .

Advanced: How can researchers design experiments to resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:
Contradictions may stem from polymorphism or pH-dependent ionization . Experimental design:

Solubility Screening : Use a standardized shake-flask method in buffers (pH 2–8) and solvents (DMSO, EtOH, hexane). Monitor via UV absorbance (λmax ~265 nm).

Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of solids precipitated from different solvents to detect polymorphs.

pH-Solubility Profile : Titrate the compound in aqueous buffers and measure solubility. The ester groups may hydrolyze at pH >8, confounding results; use stability-indicating HPLC to track degradation .

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